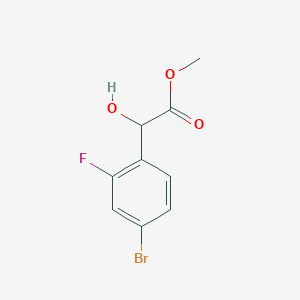
2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, along with a formyl group attached to the thiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea or thioamides.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formylation: The formyl group can be introduced through Vilsmeier-Haack reaction, which involves the reaction of the thiazole derivative with DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols, Alkoxides
Major Products Formed
Oxidation: 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carboxylic acid
Reduction: 2-(5-Bromo-2-methoxyphenyl)thiazole-5-methanol
Substitution: Various substituted thiazole derivatives depending on the nucleophile used
科学的研究の応用
2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine and methoxy groups can enhance the compound’s binding affinity and specificity towards these targets. The formyl group can undergo chemical modifications, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(2-methoxyphenyl)thiazole
- 5-Bromothiazole
- 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole
Comparison
2-(5-Bromo-2-methoxyphenyl)thiazole-5-carbaldehyde is unique due to the presence of the formyl group, which allows it to undergo specific chemical reactions that other similar compounds may not. The combination of the bromine and methoxy groups also enhances its chemical reactivity and potential biological activity compared to other thiazole derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H8BrNO2S |
|---|---|
分子量 |
298.16 g/mol |
IUPAC名 |
2-(5-bromo-2-methoxyphenyl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-10-3-2-7(12)4-9(10)11-13-5-8(6-14)16-11/h2-6H,1H3 |
InChIキー |
AEVKBDLLDSIPRN-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)C2=NC=C(S2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B13565094.png)

![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-azaspiro[2.5]oct-6-ene-4-carboxylate](/img/structure/B13565108.png)


![5-Bromo-7-vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13565122.png)





![6-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-3-carboxylic acid](/img/structure/B13565157.png)

